Enhanced Lipophilicity and Reduced Polar Surface Area Over the Des-Methyl Analog
N-Methylation results in a measurable increase in lipophilicity and a decrease in polar surface area (PSA) compared to the primary des-methyl analog, 4-nitro-3-(tetrahydrofuran-3-yloxy)-benzamide [1]. The target compound exhibits a LogP of 2.22 versus 2.08 for the des-methyl analog, a 6.7% increase in lipophilicity, which can enhance membrane permeability [2]. Simultaneously, the PSA is reduced from 107.37 Ų to 96.87 Ų, a 9.8% decrease, potentially improving absorption characteristics [1][2]. These calculated properties suggest superior oral bioavailability potential if the compound were to be advanced as a drug candidate, a critical differentiator for procurement decisions in lead optimization.
| Evidence Dimension | Physicochemical Property (LogP) |
|---|---|
| Target Compound Data | 2.22 |
| Comparator Or Baseline | Des-methyl analog (CAS 952521-82-3): LogP 2.08 |
| Quantified Difference | +0.14 log units (6.7% increase) |
| Conditions | Calculated property (XLogP3-AA) |
Why This Matters
This quantifiable difference in lipophilicity can directly impact the compound's performance in cellular assays or synthetic reaction efficiency, justifying its selection over the less lipophilic analog.
- [1] Chemsrc. (2025). N-methyl-4-nitro-3-(oxolan-3-yloxy)benzamide. Retrieved from https://m.chemsrc.com/en/cas/917909-67-2_13869.html View Source
- [2] Chemsrc. (2025). 4-nitro-3-(tetrahydrofuran-3-yloxy)-benzamide. Retrieved from https://m.chemsrc.com/mip/cas/952521-82-3_1468097.html View Source
